AA41612
CAS No.:
Cat. No.: VC0006543
Molecular Formula: C12H15Cl2NO3S
Molecular Weight: 324.2 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C12H15Cl2NO3S |
---|---|
Molecular Weight | 324.2 g/mol |
IUPAC Name | 1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine |
Standard InChI | InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
Standard InChI Key | FEMVYIQDVGQFBA-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl |
Canonical SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl |
Chemical and Structural Properties
AA41612 is a synthetic sulfonamide derivative characterized by a piperidine ring linked to a dichloromethoxy phenyl group. Its structural specificity enables selective interaction with melanopsin’s active site. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 324.22 g/mol |
Solubility | 10 mM in DMSO |
Purity | ≥98.81% (HPLC) |
Storage | -20°C for long-term stability |
Nuclear magnetic resonance (1H NMR) and high-performance liquid chromatography (HPLC) analyses confirm structural consistency and high purity . The compound’s stability in dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays, while its reversible binding kinetics allow for precise temporal control in experimental settings .
Mechanism of Action
AA41612 acts as a competitive antagonist of melanopsin, a G protein-coupled receptor (GPCR) expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs). Melanopsin absorbs light maximally at ~480 nm and signals through the G/11 pathway, triggering calcium influx and membrane depolarization . AA41612 disrupts this cascade by binding to melanopsin’s retinal-binding pocket, thereby blocking the conformational changes required for phototransduction.
Key Pharmacodynamic Data
-
IC: 15.8 nM (CHO cells expressing Opn4) , 20 nM (Xenopus oocytes) .
-
Selectivity: >10,000-fold selectivity over 74 common biological targets, including rhodopsin and cone opsins .
In electrophysiological assays, pre-incubation with AA41612 dose-dependently attenuates melanopsin-mediated photocurrents, with complete inhibition observed at 1 µM . Notably, this effect is reversible upon washout, highlighting its utility in time-resolved studies.
Pharmacological Effects
In Vitro Activity
In CHO cells expressing recombinant mouse melanopsin, AA41612 inhibits light-induced calcium flux with an IC of 665 nM . This discrepancy in potency compared to electrophysiological assays (IC = 15.8–20 nM) may reflect differences in assay sensitivity or downstream signaling amplification . Radioligand displacement assays using [3H]2-AA41612 further validate its high-affinity binding to melanopsin-expressing membranes .
In Vivo Efficacy
AA41612 crosses the blood-retinal barrier and modulates melanopsin-dependent behaviors in murine models:
-
Pupillary Light Reflex (PLR): Topical application (10 µM) reduces constriction amplitude by 70% under melanopsin-activating light (480 nm) .
-
Light Aversion: Systemic administration (10 mg/kg) decreases light avoidance in light-sensitive mice, mimicking phenotypes observed in melanopsin-knockout models .
-
Circadian Rhythm: Chronic infusion (5 µg/day) phase-shifts locomotor activity rhythms in constant darkness, confirming melanopsin’s role in entrainment .
Research Applications and Future Directions
AA41612 is indispensable for probing melanopsin’s role in physiology and disease. Recent applications include:
-
Circuit Mapping: Tracing ipRGC projections to the suprachiasmatic nucleus and olivary pretectal nucleus .
-
Drug Discovery: Serving as a scaffold for developing melanopsin antagonists with improved blood-brain barrier penetration .
Future studies should address:
-
Clinical Translation: Formulating AA41612 for topical ocular delivery to minimize systemic exposure.
-
Target Validation: Assessing efficacy in primate models to bridge rodent-human differences in melanopsin expression.
-
Combination Therapies: Pairing with calcitonin gene-related peptide (CGRP) inhibitors for migraine prophylaxis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume